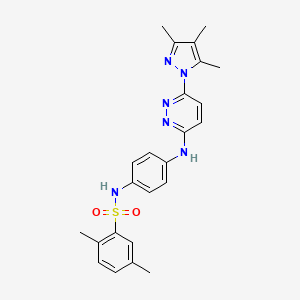

![molecular formula C6H6F2O3 B2373712 (1R,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid CAS No. 2287238-40-6](/img/structure/B2373712.png)

(1R,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

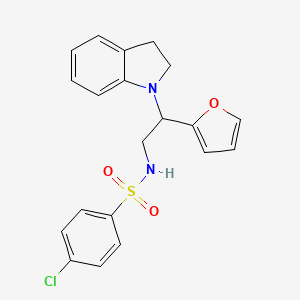

The compound is a derivative of 3-oxabicyclo[3.1.0]hexane-1-carboxylic acid . This class of compounds is characterized by a bicyclic structure with a three-membered ring fused to a six-membered ring. The presence of carboxylic acid and difluoro groups suggest potential reactivity and polarity .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 1R,5S-Bicyclo[3.1.0]hexan-2-one have been synthesized using catalytic Lithium 2,2,6,6-Tetramethylpiperidide (LTMP) mediated intramolecular cyclopropanation .Molecular Structure Analysis

The molecular structure of this compound is likely characterized by a bicyclic framework with a three-membered ring fused to a six-membered ring. The presence of difluoro groups may introduce elements of polarity and reactivity .Aplicaciones Científicas De Investigación

Bioanalysis and Neuroscience

(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid, also known as LY379268, a variant of the compound , has been extensively utilized in neuroscience, particularly as a model compound in studies evaluating antipsychotic drugs for treating schizophrenia. A novel method using precolumn derivatization with pentafluorobenzoyl chloride reagent coupled to liquid chromatography/mass spectrometry was developed for determining LY379268 in rat plasma, highlighting its significance in bioanalytical and neurological research (Benitex et al., 2014).

Organic Synthesis

The compound (1R,5S)-(−)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one has been synthesized using dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate]. This showcases the compound's utility in organic synthesis, particularly in the context of cyclopropanation, a chemical reaction involving the formation of cyclopropane rings (Doyle et al., 2003).

Lipase-Catalyzed Synthesis

An efficient method was developed for the preparation of optically active enantiomers of 1-ethoxycarbonyl-2-oxo-3-oxabicyclo[3.1.0]hexane using lipase-catalyzed synthesis. This method demonstrates the compound's importance in synthesizing chiral synthons for further chemical applications (Tsuji et al., 1999).

Stereoselective Reactions

The compound's derivatives have been explored in stereoselective reactions, such as the preparation of boceprevir's gem-dimethyl bicyclic [3.1.0] proline intermediate. This highlights its role in synthesizing complex molecules, including pharmaceuticals (Kallam et al., 2017).

Propiedades

IUPAC Name |

(1R,5S)-6,6-difluoro-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2O3/c7-6(8)3-1-11-2-5(3,6)4(9)10/h3H,1-2H2,(H,9,10)/t3-,5+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIXFSWHFFLQKS-WUJLRWPWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2(F)F)(CO1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@@](C2(F)F)(CO1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

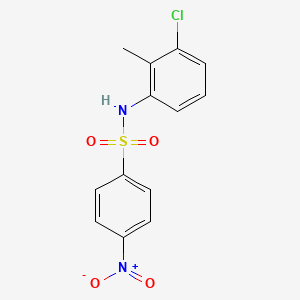

![3-[4-(tert-butyl)benzyl]-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone](/img/structure/B2373630.png)

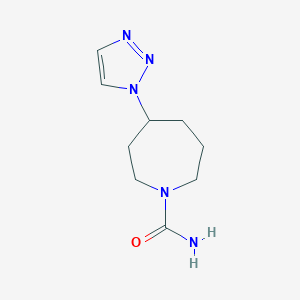

![2-fluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2373632.png)

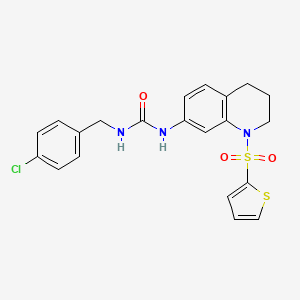

![1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione](/img/structure/B2373634.png)

![6-(4-Chlorophenyl)-2-[1-(quinoxaline-6-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2373636.png)

![6-(2-Fluorophenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2373645.png)

![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-1-methylcyclopropane-1-sulfonamide](/img/structure/B2373650.png)